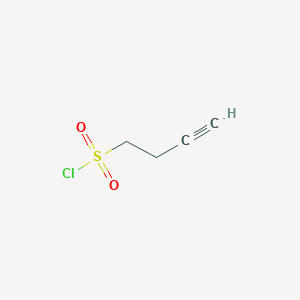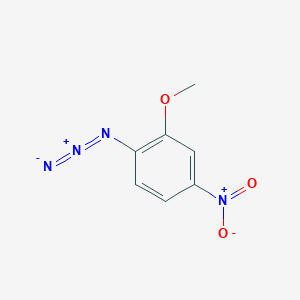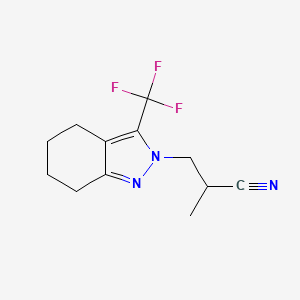![molecular formula C13H18FN3 B3389742 3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline CAS No. 937597-22-3](/img/structure/B3389742.png)
3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline
描述
3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline is an organic compound characterized by the presence of a fluorine atom, a hexahydropyrrolo[1,2-a]pyrazine ring, and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline typically involves multi-step organic reactions:
Formation of the Hexahydropyrrolo[1,2-a]pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Aniline Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where an aniline derivative is introduced to the fluorinated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hexahydropyrrolo[1,2-a]pyrazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4).
Substitution Reagents: Halogens (Cl_2, Br_2), nucleophiles (NH_3, OH^-).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism by which 3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, such as kinase or G-protein coupled receptor pathways.
相似化合物的比较
Similar Compounds
3-chloro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline: Similar structure but with a chlorine atom instead of fluorine.
3-bromo-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline: Contains a bromine atom instead of fluorine.
Uniqueness
Fluorine Atom: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro and bromo analogs.
This detailed overview provides a comprehensive understanding of 3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3/c14-12-8-10(15)3-4-13(12)17-7-6-16-5-1-2-11(16)9-17/h3-4,8,11H,1-2,5-7,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFUTAMCAMZSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=C(C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Pyrrolidin-1-yl)propyl]piperidine](/img/structure/B3389660.png)
![3-[(Tert-butoxy)carbonyl]amino-1-propanethiol](/img/structure/B3389686.png)


![7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3389710.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/structure/B3389712.png)




![3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3389743.png)

![2-(4-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389748.png)
![2-(4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3389753.png)
